ethyl 1-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-(ethoxycarbonyl)-1H-1,2,3-triazol-5-yl]methyl}piperidine-3-carboxylate
Description
The compound ethyl 1-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-(ethoxycarbonyl)-1H-1,2,3-triazol-5-yl]methyl}piperidine-3-carboxylate features a piperidine-3-carboxylate core substituted with a methyl-linked triazole-oxadiazole moiety. Key structural elements include:
- Piperidine ring: A six-membered nitrogen-containing heterocycle with an ethyl carboxylate group at position 3.
- Triazole-oxadiazole system: A 1,2,3-triazole ring substituted at position 1 with a 4-amino-1,2,5-oxadiazole (furazan) group and at position 4 with an ethoxycarbonyl group.
Properties
IUPAC Name |
ethyl 1-[[3-(4-amino-1,2,5-oxadiazol-3-yl)-5-ethoxycarbonyltriazol-4-yl]methyl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7O5/c1-3-26-15(24)10-6-5-7-22(8-10)9-11-12(16(25)27-4-2)18-21-23(11)14-13(17)19-28-20-14/h10H,3-9H2,1-2H3,(H2,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWORRVVGZJWQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=C(N=NN2C3=NON=C3N)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501106509 | |
| Record name | Ethyl 1-[[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-(ethoxycarbonyl)-1H-1,2,3-triazol-5-yl]methyl]-3-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501106509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312277-79-5 | |
| Record name | Ethyl 1-[[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-(ethoxycarbonyl)-1H-1,2,3-triazol-5-yl]methyl]-3-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=312277-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-[[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-(ethoxycarbonyl)-1H-1,2,3-triazol-5-yl]methyl]-3-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501106509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-(ethoxycarbonyl)-1H-1,2,3-triazol-5-yl]methyl}piperidine-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This step involves the cycloaddition reaction between an azide and an alkyne to form the 1,2,3-triazole ring.
Introduction of the Oxadiazole Ring: This step involves the reaction of a suitable precursor with hydrazine to form the oxadiazole ring.
Formation of the Piperidine Ring: This step involves the cyclization of a suitable precursor to form the piperidine ring.
Final Coupling: The final step involves the coupling of the triazole, oxadiazole, and piperidine rings to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. Additionally, industrial production may involve the use of automated reactors and continuous flow systems to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-(ethoxycarbonyl)-1H-1,2,3-triazol-5-yl]methyl}piperidine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines or alcohols, and substitution may yield various substituted derivatives.
Scientific Research Applications
Ethyl 1-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-(ethoxycarbonyl)-1H-1,2,3-triazol-5-yl]methyl}piperidine-3-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-(ethoxycarbonyl)-1H-1,2,3-triazol-5-yl]methyl}piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analog 1: Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxylate (CAS 311314-88-2)
- Molecular Formula : C₁₂H₁₇N₇O₃ (MW 307.31 g/mol) .
- Key Differences :
- Replaces the piperidine-3-carboxylate group with a pyrrolidinylmethyl substituent (five-membered vs. six-membered ring).
- XLogP3 : 0.1, indicating moderate hydrophilicity due to the pyrrolidine’s polarity.
- Similar triazole-oxadiazole motifs suggest shared bioactivity in agrochemicals (e.g., insecticides) .
Structural Analog 2: Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate
Structural Analog 3: Ethyl 1-(4-(5-(1-ethyl-5-o-tolyl-1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl)-2,6-dimethyl phenethyl)piperidine-4-carboxylate (CAS 1350825-67-0)
Comparative Data Table
| Property | Target Compound | Analog 1 (CAS 311314-88-2) | Analog 2 | Analog 3 (CAS 1350825-67-0) |
|---|---|---|---|---|
| Core Heterocycle | Piperidine-3-carboxylate | Pyrrolidinylmethyl | 6-Chloro-pyridylmethyl | Phenethyl-piperidine |
| Key Substituents | Oxadiazole, triazole | Oxadiazole, triazole | Pyridine, triazole | Pyrazole, oxadiazole |
| Molecular Weight (g/mol) | ~343 (estimated) | 307.31 | 337.76 | >500 (estimated) |
| XLogP3 | Moderate (estimated 1.5) | 0.1 | Not reported | High (estimated >3) |
| Potential Applications | Enzyme inhibition | Agrochemicals | Agrochemicals | Kinase inhibitors |
Research Findings and Implications
Structural and Electronic Features
- Conjugation Effects : Analog 2’s triazole ring exhibits shortened C–N bonds (1.28–1.36 Å), indicating electron delocalization, a trait likely conserved in the target compound .
- Hydrogen Bonding: Oxadiazole’s amino group and triazole’s nitrogen atoms enable interactions with biological targets, as seen in agrochemical analogs .
Biological Activity
Ethyl 1-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-(ethoxycarbonyl)-1H-1,2,3-triazol-5-yl]methyl}piperidine-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on current literature, including its synthesis, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- An ethyl ester group.
- A piperidine ring.
- A triazole moiety linked to an oxadiazole.
The molecular formula is with a molecular weight of approximately 336.36 g/mol.
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazoles and triazoles exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific kinases involved in tumorigenesis. Aurora B kinase is a notable target in hepatocellular carcinoma (HCC), where inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | TBD | Aurora B Kinase |
| Doxorubicin | 0.5 | Various Cancer Lines |
Anticonvulsant Activity
The anticonvulsant properties of compounds containing the oxadiazole and triazole rings have been explored. For example:
- Picrotoxin-Induced Convulsion Model : In animal models, compounds similar to this compound showed protective effects against induced seizures with varying median effective doses (ED50) .
Cytotoxicity Studies
Cytotoxicity assays against various cancer cell lines have been conducted:
- Cell Lines Tested : HepG2 (liver cancer), A431 (skin cancer).
Case Study 1: HepG2 Cell Line
A study evaluated the efficacy of the compound against HepG2 cells. The results indicated that the compound significantly reduced cell viability at concentrations as low as 10 µM. The mechanism was attributed to apoptosis induction through caspase activation.
Case Study 2: A431 Cell Line
In another study involving A431 cells, the compound demonstrated a dose-dependent response with an IC50 value of approximately 15 µM. This study highlighted the potential for further development into a therapeutic agent for skin cancers.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
